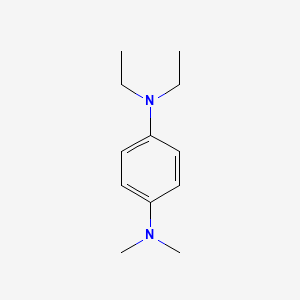

p-PHENYLENEDIAMINE, N,N-DIETHYL-N',N'-DIMETHYL-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl-: is an organic compound with the molecular formula C10H16N2. It is a derivative of phenylenediamine, where the amino groups are substituted with ethyl and methyl groups. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- typically involves the alkylation of p-phenylenediamine. The reaction is carried out by treating p-phenylenediamine with ethyl and methyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction conditions include moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups. Common reagents include halogens and sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, sulfonyl chlorides, and other electrophiles under controlled temperatures and inert atmosphere.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- is used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of polymers and resins.

Biology: In biological research, this compound is used as a reagent for detecting and quantifying various biomolecules. It is also used in the study of enzyme kinetics and mechanisms.

Medicine: The compound has applications in medicinal chemistry for the development of pharmaceuticals. It is used as a building block in the synthesis of drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors. It is also employed in the manufacture of photographic developers and hair dyes.

Mecanismo De Acción

The mechanism of action of p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It can also form complexes with metal ions, influencing their catalytic activity. The pathways involved include oxidative stress response, enzyme inhibition, and signal transduction.

Comparación Con Compuestos Similares

N,N-Dimethyl-p-phenylenediamine: A derivative with only methyl groups substituted on the amino groups.

N,N-Diethyl-p-phenylenediamine: A derivative with only ethyl groups substituted on the amino groups.

N,N,N’,N’-Tetramethyl-p-phenylenediamine: A derivative with four methyl groups substituted on the amino groups.

Uniqueness: p-Phenylenediamine, N,N-diethyl-N’,N’-dimethyl- is unique due to the presence of both ethyl and methyl groups on the amino groups. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Actividad Biológica

p-Phenylenediamine, N,N-diethyl-N',N'-dimethyl- (often abbreviated as DEDMPD), is an aromatic amine widely used in various industrial applications, particularly in the production of dyes and as a chemical intermediate. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the available literature on the biological activity of DEDMPD, focusing on its toxicity, oxidative stress implications, and potential applications in analytical chemistry.

- Molecular Formula : C10H16N2

- Molecular Weight : 166.25 g/mol

- CAS Number : 93-05-0

Acute Toxicity

DEDMPS is classified under acute toxicity categories based on its effects when ingested or when it comes into contact with skin or eyes. According to the safety data sheets:

- Oral Toxicity : Category 4 (harmful if swallowed)

- Dermal Toxicity : Category 1B (causes severe skin burns and eye damage) .

Chronic Effects

Long-term exposure to DEDMPD may lead to sensitization and allergic reactions in some individuals. Studies have indicated that it acts as a skin sensitizer, with potential implications for individuals exposed through occupational settings or cosmetic products .

Endocrine Disruption

Current assessments indicate that DEDMPD does not contain known or suspected endocrine disruptors, although further studies are needed to fully understand its long-term endocrine effects .

Oxidative Stress and Radical Formation

DEDMPS has been studied for its ability to generate radical cations, which are significant in evaluating oxidative stress in biological systems. The compound can produce a long-lived radical cation when oxidized, making it useful for measuring oxidative status in plasma samples .

Applications in Analytical Chemistry

- Chlorination Detection : DEDMPD has been utilized as a reference probe for detecting chlorine levels in water through sensitive voltammetric methods. This application is crucial for monitoring water quality and ensuring public health safety .

- Oxidative Stress Assays : The compound has been employed in assays to measure hydroperoxides and other oxidative markers in human plasma, providing insights into oxidative damage related to various diseases .

Study on Oxidative Stress Measurement

A study demonstrated the use of DEDMPD in evaluating oxidative stress by measuring absorbance changes at 505 nm in the presence of plasma samples. This method correlates with the amount of hydroperoxyl compounds present, allowing for a quantifiable assessment of oxidative status .

Chlorination Efficacy Study

Research comparing the efficacy of chlorine disinfectants highlighted DEDMPD's role in assessing bacterial and viral inactivation rates. The study found that while some microorganisms were rapidly inactivated by chlorine, others showed resistance, emphasizing the need for effective monitoring using compounds like DEDMPD .

Summary of Findings

| Aspect | Details |

|---|---|

| Acute Toxicity | Oral Category 4; Dermal Category 1B |

| Chronic Effects | Known skin sensitizer; potential allergic reactions |

| Oxidative Stress Role | Generates radical cations; useful for measuring oxidative status |

| Analytical Applications | Chlorination detection; oxidative stress assays |

Propiedades

Número CAS |

5775-53-1 |

|---|---|

Fórmula molecular |

C12H20N2 |

Peso molecular |

192.30 g/mol |

Nombre IUPAC |

4-N,4-N-diethyl-1-N,1-N-dimethylbenzene-1,4-diamine |

InChI |

InChI=1S/C12H20N2/c1-5-14(6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3 |

Clave InChI |

OJFZNBIUPJRIJM-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=CC=C(C=C1)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.